N-(Methoxycarbonyl)-L-serine Methyl Ester

Description

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGPAXKSMSICGP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Methoxycarbonyl)-L-serine methyl ester (CAS 96854-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methoxycarbonyl)-L-serine methyl ester, with CAS number 96854-24-9, is a derivative of the amino acid L-serine. This compound serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and the development of novel therapeutic agents. Its bifunctional nature, possessing both a protected amine and a methyl-esterified carboxylic acid, allows for selective chemical transformations, making it a versatile intermediate in complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and potential applications, offering a technical resource for professionals in chemical research and drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of N-(Methoxycarbonyl)-L-serine methyl ester is crucial for its effective use in research and synthesis. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 96854-24-9 | [1][2][3][4] |

| Molecular Formula | C6H11NO5 | [1][3][4][5] |

| Molecular Weight | 177.16 g/mol | [1][4][5] |

| Accurate Mass | 177.064 Da | [1][3] |

| IUPAC Name | methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate | [3] |

| Synonyms | (S)-N-(Methoxycarbonyl)serine Methyl Ester | [3] |

| Appearance | Neat (liquid or solid) | [3] |

| Shipping Temperature | Room Temperature | [3] |

Structural Information

The structural formula and connectivity of N-(Methoxycarbonyl)-L-serine methyl ester are essential for understanding its chemical behavior.

| Identifier | Value | Source |

| SMILES | COC(=O)NC(=O)OC | [1][3] |

| InChI | InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m0/s1 | [1][3] |

Synthesis and Purification

The synthesis of N-(Methoxycarbonyl)-L-serine methyl ester typically involves the protection of the amino group of L-serine methyl ester. A common method is the reaction of L-serine methyl ester hydrochloride with methyl chloroformate in the presence of a base.

Example Synthetic Protocol:

A general procedure involves dissolving L-serine methyl ester hydrochloride in a suitable solvent, such as dichloromethane or a biphasic system with water. The solution is cooled in an ice bath, and a base, such as sodium bicarbonate or an organic base like triethylamine, is added to neutralize the hydrochloride. Subsequently, methyl chloroformate is added dropwise while maintaining the temperature and pH. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted, dried, and purified, often through evaporation of the solvent.[6] One reported synthesis achieved a 92% yield of the pure product.[6]

Purification Insights:

Purification strategies are critical to obtaining high-purity N-(Methoxycarbonyl)-L-serine methyl ester. Challenges can arise from the removal of side-products and unreacted starting materials. For instance, in the deprotection of the amine group of the hydrochloride salt of L-serine methyl ester, the small size of the triethylamine hydrochloride byproduct can complicate purification.[7][8] In such cases, precipitation in a suitable solvent like methanol can be employed to isolate the desired product, although some contamination may persist.[7]

Figure 1. General workflow for the synthesis of N-(Methoxycarbonyl)-L-serine methyl ester.

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and confirmation of N-(Methoxycarbonyl)-L-serine methyl ester. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. For the related L-serine methyl ester, a strong band around 1735 cm-1 is attributed to the C=O stretching of the ester group.[7] A broad band around 3235 cm-1 originates from the overlapping stretching vibrations of O-H and N-H bonds.[7] For N-(Methoxycarbonyl)-L-serine methyl ester, one would also expect to see a characteristic C=O stretching frequency for the carbamate group, typically in the range of 1740-1680 cm-1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The accurate mass of N-(Methoxycarbonyl)-L-serine methyl ester is 177.064 Da.[1][3] High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of the synthesized product. For related serine derivatives, gas chromatography-mass spectrometry (GC/MS) has been used to analyze derivatized forms of serine, providing detailed fragmentation patterns.[11]

Applications in Research and Development

N-(Methoxycarbonyl)-L-serine methyl ester is a versatile intermediate in organic synthesis with applications in several areas of research and development.

Peptide Synthesis

As a protected amino acid derivative, this compound is a valuable building block in solution-phase and solid-phase peptide synthesis. The methoxycarbonyl protecting group for the amine allows for the selective formation of peptide bonds at the carboxylic acid terminus.

Synthesis of Non-natural Amino Acids and Chiral Ligands

The functional groups of N-(Methoxycarbonyl)-L-serine methyl ester can be further modified to create a variety of non-natural amino acids. For instance, the hydroxyl group can be a site for further chemical transformations. These modified amino acids are of interest in the development of peptidomimetics and other biologically active molecules.

Drug Discovery

The serine backbone is a common motif in many natural products and pharmaceutical compounds. N-(Methoxycarbonyl)-L-serine methyl ester can serve as a starting material for the synthesis of complex molecules with potential therapeutic applications. Its use as a chiral building block ensures the stereochemical integrity of the final product, which is often crucial for biological activity.

Safety and Handling

For research use only, N-(Methoxycarbonyl)-L-serine methyl ester is not intended for diagnostic or therapeutic use.[4] While specific hazard information for this compound is not extensively detailed, general laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[12] For the related compound N-Boc-L-serine methyl ester, it is noted to be non-hazardous according to US OSHA Hazard Communication Standard 2024.[13] However, it is always prudent to consult the specific Safety Data Sheet (SDS) for the compound being used.

Storage and Stability

Proper storage is essential to maintain the integrity of N-(Methoxycarbonyl)-L-serine methyl ester. It should be stored in a tightly closed container in a dry and well-ventilated place.[13] Incompatible materials to avoid include strong acids, strong bases, and oxidizing agents.[13][14]

Figure 2. Key safety and handling considerations.

Conclusion

N-(Methoxycarbonyl)-L-serine methyl ester is a key chemical intermediate with significant utility in organic synthesis, particularly for researchers in peptide chemistry and drug discovery. Its well-defined structure and reactivity profile, combined with established synthetic routes, make it a reliable building block for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the laboratory.

References

-

IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). ResearchGate. [Link][7]

-

N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177. PubChem. [Link]

-

N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177. PubChem. [Link]

- Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.

-

N-((Phenylmethoxy)carbonyl)-L-serine methyl ester | C12H15NO5. PubChem. [Link]

-

(PDF) Preparation of methyl ester of L-serine. ResearchGate. [Link][8]

-

SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses. [Link]

-

l-Serine, methyl ester, hydrochloride. NIST WebBook. [Link]

-

Position‐specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to pl. OSTI.GOV. [Link][11]

-

1 H NMR spectra of L-serine, Ser:CB[6] mixture in the molar ratio... ResearchGate. [Link][10]

-

l-Serine methyl ester hydrochloride. PMC. [Link]

-

l-Serine, N,O-bis(2-thienylcarbonyl)-, methyl ester. NIST WebBook. [Link]

Sources

- 1. N-(Methoxycarbonyl)-L-serine Methyl Ester [lgcstandards.com]

- 2. N-(Methoxycarbonyl)-L-serine Methyl Ester | 96854-24-9 [chemicalbook.com]

- 3. N-(Methoxycarbonyl)-L-serine Methyl Ester [lgcstandards.com]

- 4. N-(Methoxycarbonyl)-L-serine Methyl Ester | CAS 96854-24-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. N-(Methoxycarbonyl)-L-serine Methyl Ester | 96854-24-9 [chemicalbook.com]

- 6. N-(Methoxycarbonyl)-L-serine Methyl Ester synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Structure and Applications of N-Moc-L-serine methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methoxycarbonyl-L-serine methyl ester (N-Moc-L-serine methyl ester), a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, and discuss the strategic utility of the N-methoxycarbonyl (Moc) protecting group.

Introduction: The Strategic Importance of Protected Amino Acids

In the intricate process of peptide synthesis, the precise assembly of amino acid residues in a predetermined sequence is paramount. This necessitates the use of protecting groups to temporarily mask the reactive functional groups (the α-amino group and any reactive side chains) to prevent unwanted side reactions during peptide bond formation. The choice of protecting group strategy is a critical decision that influences the overall efficiency, purity, and success of the synthesis. While the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups have historically dominated the field, a diverse array of protecting groups, including the methoxycarbonyl (Moc) group, offer unique advantages in specific synthetic contexts.[][2] This guide focuses on N-Moc-L-serine methyl ester, a derivative of the proteinogenic amino acid L-serine, and explores its role as a valuable tool for the discerning synthetic chemist.

Unveiling the Chemical Architecture of N-Moc-L-serine methyl ester

N-Moc-L-serine methyl ester is a chiral molecule derived from L-serine. Its structure is characterized by three key functional moieties:

-

The L-serine backbone: This provides the fundamental stereochemistry and the characteristic hydroxymethyl side chain.

-

The N-methoxycarbonyl (Moc) protecting group: A carbamate linkage formed between the α-amino group of serine and a methoxycarbonyl group.

-

The methyl ester: The carboxylic acid of serine is esterified with a methyl group.

The systematic IUPAC name for this compound is methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate .[3]

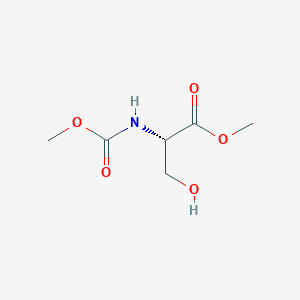

Below is a 2D representation of its chemical structure:

Caption: 2D structure of N-Moc-L-serine methyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of N-Moc-L-serine methyl ester is presented in the table below.

| Property | Value | Reference |

| CAS Number | 96854-24-9 | [4] |

| Molecular Formula | C₆H₁₁NO₅ | [4] |

| Molecular Weight | 177.16 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from analogous compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | Inferred from analogous compounds |

| Storage | Store in a cool, dry place, away from incompatible materials. | Inferred from general chemical safety guidelines |

Synthesis of N-Moc-L-serine methyl ester: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of N-Moc-L-serine methyl ester is a two-step process starting from the commercially available amino acid, L-serine.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride

The first step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent its participation in the subsequent N-protection step. A common and efficient method is the Fischer esterification, where the amino acid is treated with methanol in the presence of a strong acid catalyst, typically hydrogen chloride.

-

Reaction: L-Serine + CH₃OH (in excess) --(HCl)--> L-Serine methyl ester hydrochloride

-

Causality: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The amino group is also protonated, forming an ammonium salt, which prevents it from reacting.

Step 2: N-Methoxycarbonylation of L-Serine Methyl Ester Hydrochloride

The second step involves the introduction of the methoxycarbonyl (Moc) protecting group onto the α-amino group. This is typically achieved by reacting the L-serine methyl ester hydrochloride with methyl chloroformate in the presence of a base.

-

Reaction: L-Serine methyl ester hydrochloride + Methyl Chloroformate --(Base)--> N-Moc-L-serine methyl ester

-

Causality: The base (e.g., triethylamine or sodium bicarbonate) deprotonates the ammonium group of the L-serine methyl ester, liberating the free amine. The lone pair of electrons on the nitrogen atom then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This results in the formation of the N-Moc protected amino acid ester and the elimination of a chloride ion.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for N-Moc-L-serine methyl ester.

Detailed Experimental Protocol

Materials:

-

L-Serine

-

Anhydrous Methanol

-

Acetyl Chloride (or dry HCl gas)

-

Methyl Chloroformate

-

Triethylamine (or Sodium Bicarbonate)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Part 1: Synthesis of L-Serine Methyl Ester Hydrochloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (e.g., 100 mL for 10 g of L-serine).

-

Cool the methanol in an ice bath.

-

Slowly add acetyl chloride (2 molar equivalents) to the cold methanol. This in-situ generation of HCl is often more convenient than bubbling dry HCl gas.

-

Add L-serine to the methanolic HCl solution.

-

Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-serine methyl ester hydrochloride as a white solid. This can often be used in the next step without further purification.

Part 2: Synthesis of N-Moc-L-serine methyl ester

-

Suspend the crude L-serine methyl ester hydrochloride in a suitable aprotic solvent like dichloromethane in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add a base (e.g., triethylamine, 2.2 molar equivalents) to the suspension and stir for 15-20 minutes.

-

In a separate dropping funnel, dilute methyl chloroformate (1.1 molar equivalents) with the same solvent.

-

Add the methyl chloroformate solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion (monitored by TLC).

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Moc-L-serine methyl ester.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure product.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

A singlet for the methyl protons of the ester group.

-

A singlet for the methyl protons of the Moc group.

-

A multiplet for the α-proton, likely coupled to the β-protons and the N-H proton.

-

A multiplet for the two diastereotopic β-protons, coupled to each other and the α-proton.

-

A signal for the hydroxyl proton, which may be broad and its chemical shift can be solvent-dependent.

-

A signal for the N-H proton of the carbamate, which may also show coupling to the α-proton.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six unique carbon atoms.[5][6]

-

A signal for the methyl carbon of the ester group.

-

A signal for the methyl carbon of the Moc group.

-

A signal for the α-carbon.

-

A signal for the β-carbon (hydroxymethyl group).

-

A signal for the carbonyl carbon of the ester.

-

A signal for the carbonyl carbon of the Moc group.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[7]

-

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: A band around 3300 cm⁻¹ corresponding to the carbamate N-H bond.

-

C-H stretch: Bands in the 3000-2850 cm⁻¹ region for the aliphatic C-H bonds.

-

C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption band around 1700-1680 cm⁻¹.

-

C-O stretch: Bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for amino acid esters include the loss of the ester group, the side chain, and cleavage of the N-Cα bond.[8][9] The presence of the Moc group will also lead to characteristic fragmentation patterns.

The Methoxycarbonyl (Moc) Protecting Group in Peptide Synthesis: A Strategic Alternative

While not as ubiquitous as Boc or Fmoc, the methoxycarbonyl (Moc) protecting group offers a unique set of properties that can be advantageous in specific synthetic scenarios.

-

Stability: The Moc group is generally stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, offering a degree of orthogonality.

-

Deprotection: The removal of the Moc group typically requires harsher conditions, such as strong base hydrolysis or catalytic hydrogenation, which may limit its application in the synthesis of sensitive peptides.

-

Applications: The Moc group can be useful in situations where a more robust N-terminal protection is required during multi-step solution-phase synthesis or when orthogonal protection strategies are needed for complex, branched, or cyclic peptides.

The choice of an N-terminal protecting group is a critical decision in peptide synthesis, and a comparative overview of the most common strategies is presented below.

| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Moc (Methoxycarbonyl) |

| Cleavage Condition | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) | Harsher conditions (e.g., strong base, hydrogenation) |

| Side-Chain Protection | Typically Benzyl-based (acid-labile) | Typically t-Butyl-based (acid-labile) | Can be used with acid- or base-labile side-chain protection |

| Orthogonality | Semi-orthogonal with Bzl groups | Fully orthogonal with tBu groups | Can offer orthogonality to both Boc and Fmoc strategies |

| Byproducts | Volatile (isobutylene, CO₂) | Dibenzofulvene (requires scavenger) | Methanol, CO₂ |

| Common Use | Solid-phase and solution-phase synthesis | Predominantly solid-phase synthesis | Less common, specialized applications |

Conclusion and Future Perspectives

N-Moc-L-serine methyl ester is a valuable, albeit less common, building block in the synthetic chemist's toolbox. Its straightforward synthesis and the unique stability of the Moc protecting group provide strategic advantages for specific applications in peptide and medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and spectroscopic characteristics, as outlined in this guide, is essential for its effective utilization. As the demand for more complex and modified peptides continues to grow, the exploration and application of a wider range of protecting group strategies, including those involving the Moc group, will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and biochemical research.

References

- BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis.

- Prezi. (2026, February 2). Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis.

-

PubChem. (n.d.). N-((Phenylmethoxy)carbonyl)-L-serine methyl ester. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Scilit. (n.d.). Nsc and FmocNα-amino protection for solid-phase peptide synthesis: a parallel study. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of LSMEHCl. Retrieved from [Link]

-

MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

NIST. (n.d.). l-Serine, methyl ester, hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Major fragmentation patterns of ethyl ester of L-serine. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of.... Retrieved from [Link]

-

PMC. (n.d.). l-Serine methyl ester hydrochloride. Retrieved from [Link]

-

ResearchGate. (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. Retrieved from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(Methoxycarbonyl)-L-serine Methyl Ester [lgcstandards.com]

- 4. N-(Methoxycarbonyl)-L-serine Methyl Ester | CAS 96854-24-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate

Executive Summary: This guide provides a comprehensive technical overview of methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate, a key chiral building block in modern organic synthesis and drug development. Primarily used as a protected derivative of the amino acid L-serine, this compound offers significant advantages in peptide synthesis and the construction of complex molecular architectures. This document details its chemical identity, including an extensive list of synonyms, physicochemical properties, established synthetic protocols, and critical applications. Authored for researchers, chemists, and drug development professionals, this paper synthesizes field-proven insights with established scientific principles to serve as an authoritative reference.

Chemical Identity and Nomenclature

Precise identification of chemical entities is paramount for reproducibility in research and development. Methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate is known by several systematic and common names, which can lead to ambiguity. The following tables and diagrams are designed to provide a clear and comprehensive reference for its identification.

Synonyms and Identifiers

A consolidated list of synonyms, trade names, and registry numbers is provided below for unambiguous identification.

| Identifier Type | Value | Source |

| IUPAC Name | methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate | [1] |

| Common Name | N-(Methoxycarbonyl)-L-serine Methyl Ester | [1][2] |

| Synonym | (S)-N-(Methoxycarbonyl)serine Methyl Ester | [1] |

| Synonym | N-Carbomethoxy-L-serine methyl ester | |

| CAS Number | 96854-24-9 | [1][2] |

| Molecular Formula | C6H11NO5 | [1][2] |

| Molecular Weight | 177.16 g/mol | [1] |

| InChI Key | methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate | [1] |

Note: A search for CAS number 5077-73-6, sometimes erroneously associated with this compound, correctly identifies Methacrolein-2,4-dinitrophenylhydrazone.[3][4]

Chemical Structure

The stereochemistry and functional groups of the molecule are critical to its reactivity and applications. The diagram below illustrates the (S)-configuration at the alpha-carbon, the N-methoxycarbonyl (Moc) protecting group, the methyl ester, and the primary hydroxyl group.

Sources

An In-depth Technical Guide to N-Protected Serine Derivatives in Synthesis

A Comparative Analysis of N-Boc-L-serine methyl ester and N-Fmoc-L-serine

Introduction: In the intricate field of peptide synthesis and drug development, the precise control of chemical reactions is paramount. This control is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent undesired side reactions. The choice of protecting group is a critical decision that dictates the overall synthetic strategy, influencing reaction conditions, compatibility with other functional groups, and the final yield and purity of the target molecule.

This guide provides a detailed comparative analysis of two pivotal building blocks in chemical synthesis: N-Boc-L-serine methyl ester and N-Fmoc-L-serine . While both are derivatives of the amino acid L-serine, the fundamental differences between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group lead to distinct applications and synthetic methodologies.

A note on nomenclature: The query specified "N-Moc-L-serine." As "Moc" is not a standard protecting group in this context, this guide will proceed under the assumption that "Fmoc" was intended. The comparison between Boc and Fmoc strategies represents a core concept in modern organic synthesis and is of high relevance to the target audience.

The Central Role of L-Serine

L-serine is a proteinogenic α-amino acid featuring a primary alcohol in its side chain (-CH₂OH).[1][2] This hydroxyl group, along with the α-amino group, imparts significant reactivity. In peptide synthesis, both functional groups must be selectively protected and deprotected to ensure the correct peptide bond formation and prevent side reactions such as esterification or O-acylation at the side chain.[3][4]

Profile: N-Boc-L-serine methyl ester

The tert-butyloxycarbonyl (Boc) group is a cornerstone of the "Boc/Bzl" protection strategy, one of the original and most robust methods for solid-phase peptide synthesis (SPPS).[5] It protects the α-amino group as a carbamate, rendering it non-nucleophilic.[6][7]

Chemical Structure & Properties

N-Boc-L-serine methyl ester is a derivative where the α-amino group is protected by a Boc group and the C-terminal carboxylic acid is protected as a methyl ester. This dual protection makes it a valuable building block for solution-phase synthesis or for further modification.

Figure 1: Structure of N-Boc-L-serine methyl ester.

Table 1: Physicochemical Properties of N-Boc-L-serine methyl ester

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₅ | [8][9] |

| Molecular Weight | 219.23 g/mol | [8][10] |

| Appearance | Colorless to yellow liquid or viscous liquid | [9][11] |

| Density | ~1.08 g/mL at 25 °C | [10][11] |

| Boiling Point | ~215 °C | [10] |

| CAS Number | 2766-43-0 |[8][9][11] |

Synthesis and Application

N-Boc-L-serine methyl ester is typically synthesized from L-serine. The process involves esterification of the carboxylic acid with methanol, followed by protection of the α-amino group using di-tert-butyl dicarbonate ((Boc)₂O).[12] It serves as a key intermediate in the synthesis of various pharmaceutical agents, including anticancer compounds and protein kinase inhibitors.[13]

The Boc Deprotection Mechanism

The defining characteristic of the Boc group is its lability under moderately acidic conditions.[6] The standard reagent for its removal is trifluoroacetic acid (TFA), typically in a 20-50% solution with a solvent like dichloromethane (DCM).[14][15]

The mechanism proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to release the free amine.[14][16] The gaseous byproducts, isobutene and carbon dioxide, help drive the reaction to completion.[16]

Figure 3: Structure of N-Fmoc-L-serine.

Synthesis and Application

N-Fmoc-L-serine is a crucial building block for Fmoc-based SPPS, a methodology widely employed in both academic research and the industrial production of therapeutic peptides. [17][18]Its use allows for the assembly of complex peptide sequences under mild conditions, which is particularly advantageous for synthesizing peptides containing acid-sensitive residues. [6]

The Fmoc Deprotection Mechanism

The Fmoc group is removed under non-hydrolytic, basic conditions. A solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the standard reagent. [19] The mechanism is an E1cB (elimination, unimolecular, conjugate base) reaction. The base abstracts the acidic proton from the C9 position of the fluorenyl ring. The resulting carbanion is stabilized by the aromatic system. This intermediate then undergoes elimination, cleaving the C-O bond to release the free amine, carbon dioxide, and dibenzofulvene (DBF). []The DBF byproduct must be scavenged, as it can react with the newly liberated amine; piperidine serves as an effective scavenger, forming a stable adduct.

Head-to-Head Comparison: Boc vs. Fmoc Strategy for Serine

The choice between N-Boc and N-Fmoc derivatives of serine is a choice between two fundamentally different chemical philosophies.

Table 2: Comparative Analysis of N-Boc and N-Fmoc Protecting Groups

| Feature | N-Boc-L-serine Derivative | N-Fmoc-L-serine |

|---|---|---|

| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Cleavage Condition | Moderately Strong Acid (e.g., TFA) [14][21] | Mild Base (e.g., Piperidine) [][19] |

| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. [6] | Stable to acids. [] |

| Orthogonality | Used with base-labile or hydrogenolysis-cleavable side-chain groups (e.g., Benzyl ethers for Ser). [3][5] | Used with acid-labile side-chain groups (e.g., tert-butyl ethers for Ser). [3][22] |

| Deprotection Byproducts | CO₂, Isobutene [16] | CO₂, Dibenzofulvene (DBF) [] |

| Primary Application | "Boc/Bzl" SPPS, Solution-phase synthesis | "Fmoc/tBu" SPPS [17][18] |

| Key Advantage | Robust, well-established, less prone to aggregation in some sequences. | Milder overall conditions, ideal for acid-sensitive peptides. [6] |

| Key Disadvantage | Requires strong acids (e.g., HF) for final resin cleavage, which can damage sensitive peptides. [21]| DBF byproduct can cause side reactions if not scavenged; Fmoc group is bulky. |

Experimental Protocols: Deprotection Methodologies

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrate and scale.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc group from an N-Boc protected serine derivative in solution.

Materials:

-

N-Boc-L-serine methyl ester

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolution: Dissolve the N-Boc protected serine derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq, often used as a 25-50% v/v solution in DCM) to the stirred solution. [15]Causality: The reaction is exothermic and evolves gas; slow addition at low temperature ensures better control. [15]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. Trustworthiness: Co-evaporation with a solvent like toluene can help remove residual TFA. [6]5. Neutralization: Carefully neutralize the residue by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Figure 4: Experimental workflow for Boc deprotection.

Protocol for Fmoc Deprotection in SPPS

This protocol describes the standard procedure for removing the Fmoc group from a peptide-resin during solid-phase peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Solid-phase synthesis vessel with frit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes. Drain the solvent.

-

Initial Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin). Agitate for 2-5 minutes. Drain the solution. [19]Causality: This initial short treatment removes the bulk of the Fmoc groups.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 15-20 minutes. Drain. Trustworthiness: A two-step deprotection ensures complete removal of the Fmoc group, preventing deletion sequences in the final peptide.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [19]Causality: Residual base will interfere with the subsequent amino acid coupling step.

-

The resin is now ready for the next coupling cycle.

Conclusion: Strategic Selection for Synthesis

The distinction between N-Moc-L-serine (interpreted as N-Fmoc-L-serine) and N-Boc-L-serine methyl ester is not merely structural but deeply strategic.

-

Choose the Boc strategy for its robustness and when dealing with sequences that are prone to aggregation under Fmoc conditions. It remains a powerful tool, though it requires careful handling of strong acids for final cleavage.

-

Choose the Fmoc strategy for its milder overall conditions, making it the preferred method for synthesizing long or acid-sensitive peptides. Its orthogonality with common acid-labile side-chain protecting groups offers significant flexibility in the design of complex biomolecules. [][18] Ultimately, the decision rests on the specific requirements of the target molecule, the scale of the synthesis, and the available instrumentation. A thorough understanding of the underlying chemical principles of both methodologies, as detailed in this guide, empowers researchers to make informed decisions that pave the way for successful and efficient synthesis.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Fmoc-N-Methyl-O-tert-butyl-L-serine in Modern Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-L-serine methyl ester. Retrieved from [Link]

-

PubMed. (n.d.). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

-

Semantic Scholar. (1995). Synthesis of N-BOC-D-diphenylalanine from L-serine methyl ester hydrochloride. Retrieved from [Link]

-

MDPI. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

WebQC.Org. (n.d.). Serine properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Serine. Retrieved from [Link]

-

PubMed. (2009). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Fmoc-L-Serine.com. (n.d.). Fmoc-L-Serine: The Backbone of Modern Peptide Synthesis. Retrieved from [Link]

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]

-

PubChem. (n.d.). L-Serine. Retrieved from [Link]

-

Frontiers. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

GlobalRx. (n.d.). Clinical Profile: Serine (L) USP. Retrieved from [Link]

-

MDPI. (n.d.). Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of L-Serine High-Yielding Escherichia coli W3110. Retrieved from [Link]

-

Chemsrc. (n.d.). L-serine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Serine. Retrieved from [Link]

Sources

- 1. Serine - Wikipedia [en.wikipedia.org]

- 2. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. webqc.org [webqc.org]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. H59889.09 [thermofisher.com]

- 10. N-(tert-Butoxycarbonyl)- D -serine methyl ester 97 95715-85-8 [sigmaaldrich.com]

- 11. Boc-Ser-OMe 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. peptide.com [peptide.com]

- 21. chempep.com [chempep.com]

- 22. peptide.com [peptide.com]

Sourcing and Validation of High-Purity N-(Methoxycarbonyl)-L-serine methyl ester

Topic: (CAS 96854-24-9) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Methoxycarbonyl)-L-serine methyl ester (CAS 96854-24-9), often abbreviated as Moc-Ser-OMe , is a specialized chiral building block used in the synthesis of glycopeptides (specifically Tn antigen analogs), oxazoline-based heterocycles, and as a protected intermediate in medicinal chemistry.[1][2] Unlike common Boc- or Fmoc-protected amino acids, the Methoxycarbonyl (Moc) group offers a unique stability profile—smaller than Cbz and stable to hydrogenolysis conditions that remove benzyl esters, yet hydrolyzable under specific basic conditions.[2]

This guide provides a technical framework for sourcing this intermediate, verifying its purity beyond simple certificate of analysis (CoA) claims, and understanding the specific impurity profiles that can derail downstream synthesis.[2]

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the end-user must define the "High Purity" specification.[2] For Moc-Ser-OMe, standard HPLC purity is insufficient due to the potential for enantiomeric drift and regioisomeric side-reactions during synthesis.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | N-(Methoxycarbonyl)-L-serine methyl ester |

| CAS Number | 96854-24-9 |

| Molecular Formula | C₆H₁₁NO₅ |

| Molecular Weight | 177.16 g/mol |

| Appearance | White to off-white crystalline powder or viscous oil (purity dependent) |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, the following attributes must be controlled:

-

Enantiomeric Purity (ee%): Must be ≥ 99.0% . The L-isomer is the active natural configuration. Racemization can occur during the esterification or N-protection steps if base catalysis is too aggressive.

-

Regioisomeric Purity (N- vs. O-acylation): The hydroxyl group of serine is nucleophilic. A critical impurity is the N,O-bis(methoxycarbonyl) derivative.[2] High-quality suppliers must demonstrate <0.5% of this side product.

-

Residual Solvents: Methanol (from esterification) and chlorinated solvents (from extraction) must be quantified, especially for GMP applications.[2]

The Sourcing Landscape[2]

Suppliers for CAS 96854-24-9 fall into two categories: Catalog Vendors (for mg to g scale reference standards) and Custom Synthesis Houses (for kg scale process chemistry).[2]

Primary Supplier Tiers

-

Tier 1: Reference Standard Specialists (Analytical Grade) [2]

-

Tier 2: Fine Chemical Catalogs (R&D Scale)

-

Tier 3: Custom Synthesis (Process Scale)

Technical Validation: A Self-Validating System

Do not rely solely on the supplier's CoA.[2] The following "Self-Validating System" ensures the material is fit for purpose. This workflow integrates incoming quality control (IQC) with structural verification.[2]

IQC Decision Matrix

Figure 1: Incoming Quality Control (IQC) workflow for validating Moc-Ser-OMe.

Protocol 1: Structural Verification via ¹H-NMR

Objective: Detect the specific O-Moc impurity .

-

Solvent: DMSO-d₆ (prevents exchange of OH/NH protons).

-

Key Signals:

-

Product (N-Moc): Methyl ester singlet (~3.6 ppm), Methoxycarbonyl singlet (~3.5 ppm), Serine OH (triplet or broad singlet around 5.0 ppm).[2]

-

Impurity (N,O-bis-Moc): Look for an absence of the OH signal and the appearance of a third methyl singlet (representing the carbonate methyl group) slightly downfield from the carbamate methyl.[2]

-

Logic: If the integral ratio of Methyls to CH-alpha is > 2:1 (expected 3H:3H:1H), the material contains O-acylated byproducts.[2]

-

Protocol 2: Enantiomeric Purity via Chiral HPLC

Objective: Quantify D-isomer content.

-

Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

-

Mobile Phase: n-Hexane : Isopropanol (90:10).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 210 nm.[2]

-

Acceptance: The minor peak (D-isomer) must be < 0.5% area normalization.

Synthesis & Impurity Logic (Expertise)

Understanding how the supplier makes the chemical allows you to predict the impurities. The synthesis typically involves the reaction of L-Serine methyl ester hydrochloride with Methyl Chloroformate (or Dimethyl Dicarbonate) in the presence of a base.

The Chemoselectivity Challenge

The core challenge is distinguishing between the amine (N-terminus) and the hydroxyl (side chain) nucleophiles.[2]

-

Desired Path (Kinetic Control): At low temperatures (0°C) and controlled pH (8-9), the amine is significantly more nucleophilic than the hydroxyl group, leading to selective N-acylation .[2]

-

Impurity Path (Thermodynamic/Over-reaction): If the base concentration is too high or temperature rises, the hydroxyl group deprotonates, attacking the chloroformate to form the carbonate (O-Moc) .[2]

Synthesis Pathway & Impurity Origins[2][3]

Figure 2: Synthetic pathway showing the origin of critical impurities (O-acylation and Racemization).[2]

Expert Insight: If you observe the O-Moc impurity in the NMR, the supplier likely added the chloroformate too quickly or failed to control the exotherm.[2] This is a marker of poor process control.[2]

References

-

Chemical Identification: National Center for Biotechnology Information.[2] (2025).[2][4] PubChem Compound Summary for CID 6999535, N-((Phenylmethoxy)carbonyl)-L-serine methyl ester [Note: Structural analog reference for spectral comparison]. Retrieved from [Link]

-

Synthesis Methodology: Tantry, S. J., & Babu, V. V. S. (2003).[2][5] 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) as a Useful Reagent for the Synthesis of Reactive Amino Acid Esters.[5] Letters in Peptide Science. (Contextual reference for chloroformate reactivity with serine esters).

-

Crystallographic Data: National Institutes of Health (PMC).[2] L-Serine methyl ester hydrochloride.[6][7] Retrieved from [Link]

Sources

- 1. N-(Methoxycarbonyl)-L-serine Methyl Ester | 96854-24-9 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

- 4. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. L-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: N-Moc-Serine Methyl Ester in Mucin-Type Glycopeptide Synthesis

This Application Note is designed for advanced researchers in glycobiology and medicinal chemistry. It details the specialized application of N-Moc-serine methyl ester (N-Methoxycarbonyl-L-serine methyl ester) in the synthesis of mucin-type glycopeptides and glycopolypeptides.

Unlike standard Fmoc-based Solid Phase Peptide Synthesis (SPPS), the N-Moc strategy is primarily utilized for solution-phase synthesis of robust building blocks and, most critically, as a precursor for N-Carboxyanhydrides (NCAs) to generate high-molecular-weight mucin mimetics (glycopolypeptides) via Ring-Opening Polymerization (ROP).

Core Philosophy & Strategic Utility

N-Moc-serine methyl ester serves as a high-stability "chassis" for constructing complex O-linked glycan building blocks (such as the Tn, T, and STn antigens). Its utility is defined by two distinct chemical advantages over standard Fmoc/Boc derivatives:

-

Orthogonal Stability: The Methoxycarbonyl (Moc) group is a carbamate that is significantly more stable to basic conditions than Fmoc and stable to acidic conditions that cleave Boc. This allows for rigorous glycosylation conditions (e.g., Lewis acid-catalyzed activation of glycosyl donors) without N-terminal deprotection or migration.

-

NCA Precursor: The N-Moc group is the preferred starting material for synthesizing Glyco-NCAs (N-carboxyanhydrides). These NCAs are the monomers required to synthesize mucin mimetics —synthetic polymers with a poly-serine backbone that replicate the dense glycosylation domains of native mucins.

Chemical Pathway & Mechanism

The following diagram illustrates the workflow from N-Moc-Ser-OMe to a functionalized Mucin-Type Glycopolypeptide.

Figure 1: Synthetic workflow converting N-Moc-Ser-OMe into Mucin-Type Glycopolypeptides via the NCA route.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tn-Antigen Building Block

Objective: To glycosylate N-Moc-Ser-OMe with a GalNAc donor to create the core Tn antigen structure.

Reagents:

-

Acceptor: N-Moc-L-serine methyl ester (1.0 eq)

-

Donor: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α/β-D-galactopyranosyl trichloroacetimidate (or bromide) (1.2 eq)

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or BF3·OEt2

-

Solvent: Anhydrous Dichloromethane (DCM) and Toluene (1:1 ratio)

-

Molecular Sieves: 4Å (activated)

Step-by-Step Procedure:

-

Preparation: Dry the N-Moc-Ser-OMe and the Glycosyl Donor in a vacuum desiccator over P2O5 overnight.

-

Activation: Dissolve the Acceptor and Donor in anhydrous DCM/Toluene under an inert atmosphere (Argon). Add activated 4Å molecular sieves and stir for 30 minutes at room temperature to ensure absolute dryness.

-

Glycosylation: Cool the reaction mixture to -20°C. Add the catalyst (TMSOTf, 0.1 eq) dropwise.

-

Scientific Insight: The low temperature and solvent choice (Toluene) promote α-selectivity (the natural linkage in mucins) via the solvent effect, while the N-Moc group prevents the "N-acyl transfer" side reaction often seen with less stable protecting groups.

-

-

Monitoring: Stir at -20°C for 2 hours, then allow to warm to 0°C. Monitor via TLC (Ethyl Acetate/Hexane).

-

Quenching: Quench the reaction with Triethylamine (TEA). Filter off the sieves and concentrate the filtrate.

-

Purification: Purify via silica gel flash chromatography.

-

Yield Expectation: >70% α-anomer.

-

Protocol B: Conversion to Glyco-NCA (The "Leuchs' Anhydride" Method)

Objective: To convert the N-Moc-glycopeptide ester into an N-carboxyanhydride (NCA) for polymerization. This is the specific utility where "Moc" excels over Fmoc/Boc.

Reagents:

-

Substrate: N-Moc-Ser(Ac3GalNAc)-OH (Free acid obtained via LiOH hydrolysis of the methyl ester from Protocol A).

-

Reagent: Thionyl Chloride (SOCl2) or Phosphorus Pentachloride (PCl5).

-

Solvent: Anhydrous DCM.

Step-by-Step Procedure:

-

Cyclization: Dissolve the free acid substrate in anhydrous DCM.

-

Addition: Add SOCl2 (1.5 eq) cautiously at 0°C.

-

Reaction: The reaction proceeds via the formation of an acid chloride intermediate, which cyclizes with the N-Moc carbamate oxygen, releasing Methyl Chloride (MeCl) and HCl.

-

Work-up: Evaporate the solvent and byproducts strictly under anhydrous conditions.

-

Crystallization: Recrystallize the resulting Glyco-NCA from THF/Hexane inside a glovebox.

-

Critical Control Point: NCAs are extremely sensitive to moisture. Purity is paramount for successful polymerization.

-

Quantitative Data & Specifications

| Parameter | N-Moc-Ser-OMe | Fmoc-Ser-OMe | Scientific Implication |

| MW | ~177.15 g/mol | ~341.36 g/mol | Moc is significantly smaller, reducing steric hindrance during difficult glycosylations. |

| Base Stability | High (Stable to 20% Piperidine) | Low (Cleaved by Piperidine) | Moc allows for base-catalyzed manipulations elsewhere on the molecule without N-term loss. |

| Acid Stability | High (Stable to TFA) | High | Moc persists during side-chain deprotection (e.g., tBu removal). |

| Removal | Strong Base (NaOH/MeOH) or HBr/AcOH | Weak Base (Piperidine) | Moc is intended as a permanent cap or specific NCA precursor, not for transient SPPS protection. |

| Atom Economy | High (for NCA synthesis) | Low | Moc is the ideal leaving group for NCA cyclization. |

Troubleshooting & Critical Notes

-

Differentiation from Fmoc: Do NOT attempt to use N-Moc-Ser-OMe in standard SPPS protocols expecting removal with piperidine. It will not cleave. If your goal is standard solid-phase synthesis, use Fmoc-Ser-OMe . Use N-Moc only for solution-phase engineering or NCA synthesis.

-

Racemization Control: While the Moc group minimizes racemization, maintaining low temperatures (-20°C) during the glycosylation step (Protocol A) is essential to preserve the L-serine chirality.

-

Safety: The conversion to NCA involves the release of MeCl (gas) and HCl. Perform all steps in a well-ventilated fume hood.

References

-

Kramer, J. R., & Deming, T. J. (2010). Glycopolypeptides via Living Polymerization of Glycosylated-L-lysine N-Carboxyanhydrides. Journal of the American Chemical Society. Link

- Context: Establishes the foundational protocol for using NCA polymerization to create glycopeptide mimics, valid

-

Kricheldorf, H. R. (1987).

-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag. Link- Context: The authoritative text on synthesizing NCAs from N-methoxycarbonyl (Moc) amino acids.

-

Gloster, T. M., & Vocadlo, D. J. (2010). Implications of O-GlcNAc modification for the regulation of protein structure and function. Nature Chemical Biology. Link

- Context: Provides biological grounding for the importance of synthesizing Mucin-type (O-GlcNAc/GalNAc) structures.

-

Bermejo, I. A., et al. (2018). Structure-based design of glycopeptides featuring unnatural Tn antigens. Journal of the American Chemical Society. Link

- Context: Illustrates the structural requirements for Tn-antigen synthesis, relevant to the glycosyl

Sources

Application Note: Strategies for the N-Methylation of Serine Methyl Esters

Introduction: The Significance of the N-Methyl Moiety in Serine Scaffolds

N-methylated amino acids are critical components in medicinal chemistry and drug development. The introduction of a methyl group to the alpha-amino nitrogen of an amino acid, such as serine, can profoundly alter its biological and physicochemical properties. This modification can enhance proteolytic stability by sterically shielding the adjacent peptide bond, improve cell permeability and oral bioavailability by reducing hydrogen bonding capacity, and modulate the peptide's conformational landscape, thereby fine-tuning its binding affinity and efficacy for a specific biological target. N-methyl-L-serine, in particular, is a valuable building block for synthesizing complex peptides and natural products with therapeutic potential.

However, the synthesis of N-methylated serine methyl esters is not without its challenges. The primary obstacle is achieving selective methylation of the nitrogen atom in the presence of the nucleophilic hydroxyl group on the serine side chain. Unwanted O-methylation can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. Furthermore, harsh reaction conditions can lead to racemization at the chiral alpha-carbon, compromising the stereochemical integrity of the final product.

This technical guide provides an in-depth analysis of various reaction conditions for the N-methylation of serine methyl esters. We will explore the causality behind different experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of N-Methylation Methodologies

The choice of N-methylation strategy depends on factors such as the scale of the reaction, the required purity, cost considerations, and the availability of starting materials (i.e., protected vs. unprotected serine). Below, we discuss the most prevalent and effective methods.

Reductive Amination with Formaldehyde

Reductive amination is a robust and widely used one-pot method for N-methylation. The reaction proceeds via the formation of an intermediate imine (or iminium ion) from the reaction of the primary amine of serine methyl ester with formaldehyde, which is then immediately reduced in situ to the secondary amine by a suitable reducing agent.

-

Mechanism: The amine first undergoes nucleophilic addition to the formaldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is the species that is subsequently reduced.

-

Key Reagents:

-

Methyl Source: Formaldehyde (often used as a 37% aqueous solution, formalin) or its polymer, paraformaldehyde.

-

Reducing Agent: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN)[1][2], or sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH₃CN is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[2]

-

-

Advantages: This is a highly efficient, one-pot procedure that generally provides good yields. The reaction conditions can often be tuned to be mild, minimizing the risk of racemization.

-

Disadvantages: Over-methylation to the tertiary amine (N,N-dimethyl) can occur, although this can often be controlled by stoichiometry. The chemoselectivity between N- and O-alkylation must be considered, though under typical reductive amination conditions, N-methylation is highly favored. The use of aqueous formaldehyde introduces water, which can affect the reaction equilibrium but is often tolerated.[3]

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly reliable method for the N-methylation of primary and secondary amines. It is essentially a specific type of reductive amination where an excess of both formaldehyde and formic acid are used.

-

Mechanism: The reaction follows the same initial pathway as general reductive amination: the amine reacts with formaldehyde to form an iminium ion. In this case, formic acid serves as the hydride donor, reducing the iminium ion while decomposing to carbon dioxide. The release of CO₂ gas is a thermodynamic driving force that renders the reaction irreversible.[4][5]

-

Key Reagents: Formaldehyde and formic acid.

-

Advantages: This method is renowned for its high yields and the fact that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4][6] It is also known to proceed without racemization of adjacent chiral centers.[4]

-

Disadvantages: The reaction typically requires elevated temperatures (near boiling), which may not be suitable for highly sensitive substrates.[4] The use of excess formic acid requires a thorough workup to remove.

Direct Alkylation with Methyl Iodide

This is a traditional SN2 alkylation method involving the deprotonation of the amine followed by reaction with an alkylating agent.

-

Mechanism: A strong base deprotonates the amine (and potentially other acidic protons) to generate a nucleophilic anion, which then attacks the methyl iodide in a classic nucleophilic substitution.

-

Key Reagents:

-

Methyl Source: Methyl iodide (MeI) or dimethyl sulfate.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH).

-

-

Advantages: Can be a very effective method when appropriate protecting groups are used.

-

Disadvantages: This method almost always requires protection of the serine hydroxyl group to prevent competitive O-methylation. The strong basic conditions can promote racemization.[7] There is also a significant risk of over-alkylation to form the quaternary ammonium salt. Methyl iodide is toxic and should be handled with care.

"Green" Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate is promoted as an environmentally benign methylating agent, acting as a safer alternative to methyl halides and dimethyl sulfate.[8]

-

Mechanism: The mechanism can vary depending on the catalyst and conditions but generally involves nucleophilic attack by the amine on the methyl group of DMC, with methanol and CO₂ as byproducts.

-

Key Reagents: Dimethyl carbonate (DMC), often with a base or catalyst.

-

Advantages: DMC is non-toxic, biodegradable, and the reaction can be designed to have high atom economy.[8] It can show excellent selectivity for mono-methylation under certain conditions.[9]

-

Disadvantages: Reactions often require high temperatures and sometimes high pressure, which may not be ideal for serine derivatives. The reactivity towards amino esters without strong catalysis can be low, and the chemoselectivity in the presence of an unprotected hydroxyl group would need careful optimization.

Data Presentation: Comparison of N-Methylation Strategies

| Method | Typical Reagents | Typical Temp. | Reaction Time | Yield (Typical) | Key Advantages | Key Disadvantages |

| Reductive Amination | HCHO, NaBH₃CN / NaBH₄ | 0 °C to RT | 2 - 12 h | 70-90% | One-pot, mild conditions, good N-selectivity. | Potential for over-methylation, requires careful stoichiometry. |

| Eschweiler-Clarke | HCHO, HCOOH | 80 - 100 °C | 4 - 18 h | >90% | High yield, no quaternization, no racemization.[4][10][11] | High temperature, requires excess acidic reagent. |

| Direct Alkylation | MeI, NaH | 0 °C to RT | 12 - 24 h | 60-85% | Effective with protection. | Requires OH protection , risk of O-methylation and racemization.[7] |

| Dimethyl Carbonate | DMC, Base/Catalyst | >90 °C | 6 - 24 h | Variable | "Green" reagent, high atom economy.[8] | Requires high temperatures, potentially low reactivity. |

Experimental Protocols & Workflows

Workflow Visualization

The general workflow for the synthesis and purification of N-methyl serine methyl ester is outlined below.

Sources

- 1. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Leveraging the L-Serine Chiral Pool: Advanced Protocols for the Synthesis of Non-Natural Amino Acids

An Application Guide for Drug Development Professionals and Researchers

Introduction: The Strategic Value of L-Serine in Modern Drug Discovery

Non-natural amino acids (nnAAs) are foundational building blocks in contemporary medicinal chemistry and chemical biology.[1][2] Their incorporation into peptides and small molecules allows for the fine-tuning of pharmacological properties, enhancing metabolic stability, modulating receptor affinity, and introducing novel functionalities for bioconjugation or probing biological systems.[3][4] Among the various starting points for synthesizing these critical components, the "chiral pool" approach—utilizing readily available, enantiomerically pure natural products—stands out for its efficiency and stereochemical control.[5]

L-serine, and its corresponding methyl ester, is a uniquely powerful synthon within this chiral pool.[6] Its structure features a primary hydroxyl group at the β-position, a versatile handle for a vast array of chemical transformations. L-serine methyl ester hydrochloride is a common starting material as the ester group protects the carboxylic acid from unwanted side reactions and improves solubility in organic solvents, facilitating homogenous reaction conditions.[7][8]

This guide provides an in-depth exploration of the primary synthetic strategies for converting L-serine methyl ester into a diverse library of β-substituted nnAAs. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights to empower researchers to adapt and innovate.

Core Synthetic Strategy I: Activation and Nucleophilic Displacement (S N 2 Pathway)

The most direct and widely employed strategy hinges on a classic principle: converting the poor leaving group of the primary alcohol (⁻OH) into a highly effective one. This activation of the β-carbon paves the way for a stereospecific S N 2 reaction with a broad spectrum of nucleophiles, enabling extensive side-chain diversification.

Causality and Experimental Rationale

-

Amine Protection: The nucleophilic amine of serine must first be masked to prevent it from interfering with subsequent steps, either by reacting with the activating agent or the activated hydroxyl group itself. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the conditions required for hydroxyl activation and its straightforward removal under acidic conditions.[9]

-

Hydroxyl Activation: The hydroxyl group is a poor leaving group. It must be converted into a species that is stable upon departure. Sulfonate esters, such as tosylates (from p-toluenesulfonyl chloride, TsCl) or mesylates (from methanesulfonyl chloride, MsCl), are excellent choices.[10] They are readily formed and are highly effective leaving groups, facilitating displacement by even weak nucleophiles.

-

Nucleophilic Substitution: This is the key diversification step. The choice of nucleophile directly dictates the final side chain of the nnAA. The reaction typically proceeds with a clean inversion of stereochemistry at the β-carbon if the α-carbon stereocenter is not epimerized.

Experimental Workflow: S N 2 Pathway

Below is a visual representation of the general workflow for the activation and displacement strategy.

Caption: General workflow for nnAA synthesis via the S N 2 pathway.

Protocol 1: Synthesis of N-Boc-β-(pyrazol-1-yl)-L-alanine Methyl Ester

This protocol details the synthesis of a heterocyclic nnAA, demonstrating the power of the S N 2 approach. The procedure is adapted from established methods.[11]

Step 1: N-Protection of L-Serine Methyl Ester

| Reagent | M.W. | Amount | Moles | Equiv. |

| L-Serine Methyl Ester HCl | 155.58 | 10.0 g | 64.3 mmol | 1.0 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Triethylamine (TEA) | 101.19 | 14.3 mL | 103 mmol | 1.6 |

| Di-tert-butyl dicarbonate | 218.25 | 15.5 g | 71.0 mmol | 1.1 |

-

Suspend L-serine methyl ester hydrochloride in 200 mL of DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

-

Add di-tert-butyl dicarbonate portion-wise over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

-

Wash the reaction mixture with 1N HCl (2 x 100 mL), saturated NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester as a colorless oil, which is used without further purification.

Step 2: O-Tosylation of N-Boc-L-Serine Methyl Ester

| Reagent | M.W. | Amount | Moles | Equiv. |

| N-Boc-L-Serine Methyl Ester | 219.24 | 14.1 g | 64.3 mmol | 1.0 |

| Pyridine | - | 150 mL | - | - |

| p-Toluenesulfonyl chloride | 190.65 | 14.7 g | 77.1 mmol | 1.2 |

-

Dissolve the crude N-Boc-L-serine methyl ester in 150 mL of pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0-4 °C for 24 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water and stir vigorously for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash with 1N CuSO₄ solution until the blue color persists in the aqueous layer (to remove pyridine), then wash with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated product, which can be purified by column chromatography.

Step 3: Nucleophilic Displacement with Pyrazole

| Reagent | M.W. | Amount | Moles | Equiv. |

| N-Boc-O-Ts-L-Serine Methyl Ester | 373.41 | 24.0 g | 64.3 mmol | 1.0 |

| Pyrazole | 68.08 | 5.25 g | 77.1 mmol | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.3 g | 96.5 mmol | 1.5 |

| Dimethylformamide (DMF) | - | 200 mL | - | - |

-

Dissolve the tosylated serine derivative in 200 mL of DMF.

-

Add pyrazole and potassium carbonate to the solution.

-

Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour into 600 mL of water.

-

Extract with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with brine (4 x 150 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired nnAA derivative.

Core Synthetic Strategy II: The β-Lactone Pathway

An elegant and highly stereospecific alternative to the S N 2 displacement of a sulfonate is the formation and subsequent ring-opening of a β-lactone intermediate.[11] The inherent strain of the four-membered ring makes the β-lactone highly susceptible to nucleophilic attack at the β-carbon, driving the reaction forward with excellent regioselectivity and stereochemical fidelity.

Causality and Experimental Rationale

-

Cyclization to β-Lactone: The formation of the β-lactone is typically achieved under Mitsunobu conditions from an N-protected serine. This reaction proceeds via an intramolecular S N 2 cyclization, which inverts the stereochemistry at the β-carbon. However, since the subsequent ring-opening step also proceeds with inversion, the net result is a retention of the original stereochemistry relative to the starting serine.

-

Nucleophilic Ring-Opening: A wide array of nucleophiles, particularly "soft" nucleophiles and organometallic reagents like organocuprates, efficiently open the β-lactone.[12] The reaction is highly regioselective, with the nucleophile attacking the β-carbon exclusively.

Experimental Workflow: β-Lactone Pathway

Caption: Synthesis of nnAAs via a strained β-lactone intermediate.

Protocol 2: Synthesis of a β-Methyl Tyrosine Derivative via β-Lactone Ring-Opening

This protocol demonstrates the use of an organocuprate to deliver an alkyl group to the β-position.

Step 1: Formation of N-Cbz-L-Serine β-Lactone

-

Start with commercially available N-Cbz-L-serine.

-

Dissolve N-Cbz-L-serine (1.0 equiv) and triphenylphosphine (1.5 equiv) in dry THF and cool to -78 °C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction, remove the solvent, and purify by chromatography to isolate the N-Cbz-L-serine β-lactone.

Step 2: Ring-Opening with a Gilman Reagent

| Reagent | M.W. | Amount | Moles | Equiv. |

| N-Cbz-L-Serine β-Lactone | 221.21 | 5.0 g | 22.6 mmol | 1.0 |

| Copper(I) Iodide (CuI) | 190.45 | 4.7 g | 24.9 mmol | 1.1 |

| (4-methoxyphenyl)lithium | ~114.08 | ~45.2 mmol | 2.0 | |

| Tetrahydrofuran (THF) | - | 150 mL | - | - |

-

Prepare the Gilman reagent: Suspend CuI in dry THF at -40 °C. Slowly add a solution of (4-methoxyphenyl)lithium (2.0 equiv, prepared from 4-bromoanisole and n-BuLi) and stir for 30 minutes to form the lithium di(4-methoxyphenyl)cuprate.

-

Cool the cuprate solution to -78 °C.

-